molecular formula C13H14N2 B15272237 N-[(3-methylphenyl)methyl]pyridin-3-amine

N-[(3-methylphenyl)methyl]pyridin-3-amine

Cat. No.: B15272237
M. Wt: 198.26 g/mol
InChI Key: YWMXEBXUAWFEJQ-UHFFFAOYSA-N
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Description

N-[(3-Methylphenyl)methyl]pyridin-3-amine is a pyridine-based secondary amine featuring a 3-methylbenzyl substituent attached to the pyridin-3-amine core. This compound belongs to a class of aromatic amines with diverse applications in medicinal chemistry and materials science. Pyridine derivatives are renowned for their electronic properties, bioavailability, and versatility in synthetic modifications, making them key scaffolds in drug discovery .

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

N-[(3-methylphenyl)methyl]pyridin-3-amine

InChI

InChI=1S/C13H14N2/c1-11-4-2-5-12(8-11)9-15-13-6-3-7-14-10-13/h2-8,10,15H,9H2,1H3

InChI Key

YWMXEBXUAWFEJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methylphenyl)methyl]pyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with pyridin-3-amine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(3-methylphenyl)methyl]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3-methylphenyl)methyl]pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-methylphenyl)methyl]pyridin-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on the Benzyl Group

Modifications to the benzyl group significantly influence physical properties and reactivity:

Compound Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (¹H-NMR δ, ppm)
N-[(3-Methylphenyl)methyl]pyridin-3-amine 3-Methylbenzyl C₁₃H₁₄N₂ 198.27 Not reported Anticipated aromatic peaks at ~7.3–7.0 (m)
N-[(3-Nitrophenyl)methyl]pyridin-3-amine 3-Nitrobenzyl C₁₂H₁₁N₃O₂ 229.23 Not reported Nitro group deshields adjacent protons, δ ~8.2–8.0
3-Methyl-N-[4-(trifluoromethyl)benzyl]pyridin-2-amine 4-Trifluoromethylbenzyl C₁₅H₁₃F₃N₂ 278.28 Not reported CF₃ group causes downfield shifts in ¹³C-NMR (~125–130 ppm)
5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine 3-Chloro-4-fluorophenyl C₁₂H₁₀ClFN₂ 236.67 240 Cl/F substituents increase m.p.; δ 8.22 (s, pyridine-H)

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, CF₃, Cl/F) elevate melting points due to enhanced crystallinity and intermolecular interactions (e.g., 240°C for 5-(3-chloro-4-fluorophenyl)-2-methylpyridin-3-amine vs. lower m.p. for methyl-substituted analogs) .

Positional Isomerism on the Pyridine Ring

The position of the amine group and substituents on the pyridine ring affects electronic distribution and bioactivity:

Compound Pyridine Substitution Biological Activity (If Reported)
This compound 3-Amine Not reported
3-Methyl-N-[4-(trifluoromethyl)benzyl]pyridin-2-amine 2-Amine Not reported, but similar analogs show enzyme inhibition (e.g., CYP51 inhibitors in )
N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506) Pyrazolo-pyridine mGlu4 PAM with EC₅₀ = 110 nM; preclinical efficacy in Parkinson’s models

Key Observations :

  • Pyridin-3-amine derivatives may exhibit distinct hydrogen-bonding capabilities compared to 2-amine isomers, influencing receptor binding .
  • Heterocyclic modifications (e.g., pyrazolo-pyridine in VU0418506) enhance potency and selectivity in neurological targets .

Heterocyclic vs. Aromatic Substituents

Replacing the benzyl group with heterocycles alters pharmacological profiles:

Compound Core Structure Notable Properties
This compound Benzyl-pyridine Predictable aromatic interactions
N-((3-Methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine Pyrazole-pyridine Enhanced solubility; potential for H-bonding via pyrazole N–H
5-(1-Methyl-1H-pyrazol-4-yl)isoquinolin-3-amine Pyrazole-isoquinoline Anticancer activity (not directly reported but inferred from structural motifs)

Key Observations :

  • Pyrazole-containing analogs offer improved solubility and metabolic stability due to nitrogen-rich cores .
  • Isoquinoline derivatives (e.g., ) demonstrate expanded π-systems for DNA intercalation or kinase inhibition .

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